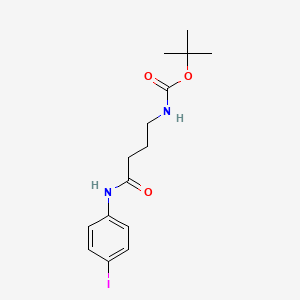

tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate

Description

tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate is a synthetic carbamate derivative characterized by a tert-butyl carbamate group linked to a propyl chain bearing a 4-iodophenylcarbamoyl substituent. This compound is structurally designed to integrate the steric bulk of the tert-butyl group with the electrophilic properties of the iodine atom, making it a versatile intermediate in medicinal chemistry and materials science. Key identifiers include synonyms such as [3-(4-Iodo-phenylcarbamoyl)-propyl]-carbamic acid tert-butyl ester and supplier codes (e.g., BP-23810, A1-12297) .

The compound is frequently utilized as a precursor in cross-coupling reactions or as a building block for bioactive molecules, owing to the iodine atom's role in facilitating halogen-bonding interactions or serving as a leaving group in nucleophilic substitutions. Its synthesis likely follows protocols similar to other tert-butyl carbamates, involving coupling reactions between activated carbonyl intermediates and amine/amide-containing moieties .

Properties

IUPAC Name |

tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(20)17-10-4-5-13(19)18-12-8-6-11(16)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXYNVRRVMRPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a substituted carboxylic acid. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in achieving high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodophenyl group in tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate can undergo substitution reactions, where the iodine atom is replaced by other substituents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodophenyl group.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used.

Major Products Formed:

Substitution Reactions: Products depend on the substituent introduced.

Oxidation: Products include oxidized derivatives of the iodophenyl group.

Reduction: Reduced forms of the iodophenyl group.

Hydrolysis: Corresponding amine and carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-iodophenylcarbamoyl)propylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Biology and Medicine: It may also serve as a probe in biochemical studies to investigate enzyme interactions and pathways .

Industry: In the industrial sector, this compound can be utilized in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can form non-covalent interactions with active sites, while the carbamate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Analogues

- tert-butyl 3-(3-bromophenyl)propylcarbamate (CAS 852540-82-0): Molecular Formula: C₁₄H₂₀BrNO₂ Key Difference: Substitution of iodine with bromine at the phenyl ring. Implications: Bromine's lower atomic weight and reduced electronegativity compared to iodine may alter reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Bromine is more commonly used as a leaving group in SN2 reactions . Synthesis: Reported in 9 synthetic route articles, indicating established methodologies .

- tert-butyl (3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate: Molecular Formula: C₁₉H₃₀BNO₆S Key Difference: Incorporates a boronate ester and sulfonyl group. Implications: The boronate ester enables participation in Suzuki couplings, while the sulfonyl group enhances electrophilicity. This compound is tailored for modular synthesis of biaryl structures .

Amino-Substituted Analogues

- tert-butyl 3-(methylamino)propylcarbamate (CAS 442514-22-9): Molecular Formula: C₉H₂₀N₂O₂ Key Difference: Replaces the 4-iodophenylcarbamoyl group with a methylamino moiety. Implications: The methylamino group enhances solubility in polar solvents and may serve as a nucleophile in further functionalization. Purity of 97% is reported for pharmaceutical applications .

Functionalized Derivatives

- tert-butyl 3-(3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propylamino)propylcarbamate: Molecular Formula: C₂₁H₂₅N₃O₆ Key Difference: Contains a coumarin-based fluorophore. Implications: Used as a fluorescent hydroxyl radical probe with 83.92% synthetic yield, demonstrating high efficiency in detection applications .

Biological Activity

tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate is a compound with significant potential in medicinal chemistry and biological research. Its structure, featuring a tert-butyl group and an iodophenyl moiety, suggests various avenues for biological activity, particularly in enzyme interactions and as a pharmaceutical intermediate. This article delves into its biological activity, synthesizing data from diverse research studies.

- Molecular Formula : C15H22IN2O3

- IUPAC Name : tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate

- CAS Number : 1539292-58-4

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The iodophenyl group can engage in non-covalent interactions with active sites, while the carbamate functionality allows for hydrogen bonding, contributing to its modulation of target molecule activities.

Biological Activities

- Enzyme Inhibition :

- Cellular Protection :

-

Potential Therapeutic Applications :

- Given its mechanism of action, this compound could be explored for therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease.

Case Studies

- In vitro Study on Astrocytes :

- In vivo Model :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.